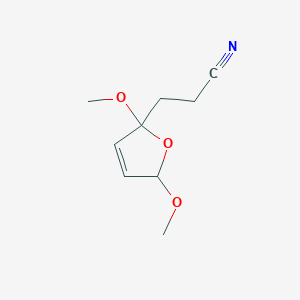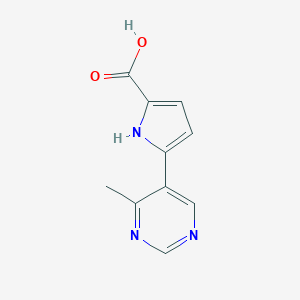
3-(2,5-Dimethoxy-2,5-dihydrofuran-2-yl)propanenitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(2,5-Dimethoxy-2,5-dihydrofuran-2-yl)propanenitrile is an organic compound with the molecular formula C9H13NO3 and a molecular weight of 183.2 g/mol It is a derivative of furan, a heterocyclic organic compound, and contains both nitrile and ether functional groups
Métodos De Preparación
The synthesis of 3-(2,5-Dimethoxy-2,5-dihydrofuran-2-yl)propanenitrile can be achieved through several synthetic routes. One common method involves the reaction of 2,5-dimethoxy-2,5-dihydrofuran with a suitable nitrile precursor under controlled conditions . The reaction typically requires the use of a catalyst and specific reaction conditions, such as temperature and pressure, to ensure the desired product is obtained with high purity and yield.
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for efficiency and cost-effectiveness. The use of continuous flow reactors and advanced purification techniques can help achieve high production rates and consistent product quality.
Análisis De Reacciones Químicas
3-(2,5-Dimethoxy-2,5-dihydrofuran-2-yl)propanenitrile undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions .
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or aldehydes, depending on the reaction conditions.
Reduction: Reduction of the nitrile group can yield primary amines.
Substitution: The ether groups can undergo nucleophilic substitution reactions to form various derivatives.
The major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
3-(2,5-Dimethoxy-2,5-dihydrofuran-2-yl)propanenitrile has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of 3-(2,5-Dimethoxy-2,5-dihydrofuran-2-yl)propanenitrile involves its interaction with specific molecular targets and pathways. The nitrile group can act as a nucleophile, participating in various chemical reactions, while the ether groups can influence the compound’s reactivity and stability . The compound’s unique structure allows it to interact with enzymes and other biological molecules, potentially leading to various biological effects.
Comparación Con Compuestos Similares
3-(2,5-Dimethoxy-2,5-dihydrofuran-2-yl)propanenitrile can be compared with other similar compounds, such as:
2,5-Dimethoxy-2,5-dihydrofuran: This compound shares the furan ring and ether groups but lacks the nitrile group, making it less reactive in certain chemical reactions.
2,3-Dihydro-5-methylfuran: This compound has a similar furan ring structure but differs in the substitution pattern, affecting its chemical properties and reactivity.
The presence of the nitrile group in this compound makes it unique and provides additional reactivity compared to these similar compounds.
Propiedades
Fórmula molecular |
C9H13NO3 |
|---|---|
Peso molecular |
183.20 g/mol |
Nombre IUPAC |
3-(2,5-dimethoxy-2H-furan-5-yl)propanenitrile |
InChI |
InChI=1S/C9H13NO3/c1-11-8-4-6-9(12-2,13-8)5-3-7-10/h4,6,8H,3,5H2,1-2H3 |
Clave InChI |
DUNBNGUSJQRFAN-UHFFFAOYSA-N |
SMILES canónico |
COC1C=CC(O1)(CCC#N)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-Chloro-2-(furan-2-yl)pyrazolo[1,5-a]pyrazine](/img/structure/B11780724.png)


![2-(4-Fluorobenzyl)-8-(piperazin-1-yl)-[1,2,4]triazolo[4,3-a]pyrazin-3(2H)-one](/img/structure/B11780749.png)

![Methyl 7-chloro-1-methoxydibenzo[b,d]furan-4-carboxylate](/img/structure/B11780761.png)






![3-[[4-(6-amino-7H-purin-8-yl)phenyl]carbamoyl]benzenesulfonyl fluoride](/img/structure/B11780800.png)

